N,N,N-Triphenylanilinium nitrate
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Overview
Description
N,N,N-Triphenylanilinium nitrate is an organic compound with the molecular formula C24H20N+ It is a derivative of aniline, where the nitrogen atom is bonded to three phenyl groups, forming a cationic species The nitrate anion (NO3-) balances the charge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triphenylanilinium nitrate typically involves the reaction of triphenylamine with nitric acid. The process can be summarized as follows:
Starting Materials: Triphenylamine and concentrated nitric acid.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to prevent decomposition or unwanted side reactions.
Procedure: Triphenylamine is dissolved in an appropriate solvent, and concentrated nitric acid is added slowly with stirring. The mixture is then allowed to react, forming this compound as a precipitate.
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This might include:
- Using high-purity starting materials.
- Employing advanced purification techniques such as recrystallization or chromatography.
- Implementing safety measures to handle concentrated nitric acid and control exothermic reactions.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triphenylanilinium nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitrate group to other functional groups, such as nitrite or amine.
Substitution: The phenyl groups attached to the nitrogen atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products can include amines or hydroxylamines.
Substitution: Products depend on the specific electrophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
N,N,N-Triphenylanilinium nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrogen-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N,N-Triphenylanilinium nitrate exerts its effects involves interactions at the molecular level:
Molecular Targets: The compound can interact with various biological molecules, including proteins and nucleic acids.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Mode of Action: The nitrate group can release nitric oxide (NO) under certain conditions, which plays a role in vasodilation and other physiological processes.
Comparison with Similar Compounds
Triphenylamine: A precursor to N,N,N-Triphenylanilinium nitrate, used in organic electronics and as a dye intermediate.
Aniline Derivatives: Compounds like N,N-dimethylaniline and N,N-diethylaniline share structural similarities and are used in various chemical applications.
Uniqueness:
Structural Features: The presence of three phenyl groups attached to the nitrogen atom gives this compound unique electronic properties.
Reactivity: Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
918537-81-2 |
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Molecular Formula |
C24H20N2O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
tetraphenylazanium;nitrate |
InChI |
InChI=1S/C24H20N.NO3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3)4/h1-20H;/q+1;-1 |
InChI Key |
XWLXBRFMVKVELH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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